molecular formula C12H19NO2 B12320354 N-(2-Hydroxyethyl) Pseudoephedrine CAS No. 91688-17-4

N-(2-Hydroxyethyl) Pseudoephedrine

Cat. No.: B12320354
CAS No.: 91688-17-4
M. Wt: 209.28 g/mol
InChI Key: DZUDAROQGILUTD-UHFFFAOYSA-N
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Description

Contextualization within Pseudoephedrine Derivatives Research

Pseudoephedrine is a phenylethanolamine and a stereoisomer of ephedrine (B3423809). nih.gov It functions as a sympathomimetic agent, meaning it mimics the effects of the sympathetic nervous system. nih.govdrugbank.com Its primary mechanism of action involves stimulating alpha-adrenergic receptors, which leads to vasoconstriction. nih.govdrugbank.com This property is what makes it an effective nasal decongestant. nih.govpharmaceutical-journal.com

The chemical structure of pseudoephedrine, with its hydroxyl and secondary amine groups, allows for the synthesis of a wide array of derivatives. tandfonline.comacs.org N-(2-Hydroxyethyl) pseudoephedrine is one such derivative, where a 2-hydroxyethyl group is attached to the nitrogen atom of the pseudoephedrine molecule. This modification can significantly alter the compound's physicochemical properties, such as its polarity, and potentially its biological activity. The study of such derivatives is a common practice in medicinal chemistry to explore structure-activity relationships (SAR). carewellpharma.in

Rationale for Scientific Investigation of this compound and its Analogues

The scientific investigation into this compound and its analogues is driven by several key factors:

Exploring Structure-Activity Relationships (SAR): By modifying the structure of pseudoephedrine, researchers can gain insights into which parts of the molecule are essential for its biological effects. carewellpharma.in The introduction of a hydroxyethyl (B10761427) group on the nitrogen atom can influence the compound's interaction with adrenergic receptors, potentially leading to altered potency or selectivity.

Developing Novel Therapeutic Agents: The modification of existing drugs is a common strategy for the development of new therapeutic agents with improved properties, such as enhanced efficacy or a different pharmacological profile.

Investigating Metabolic Pathways: Understanding how the body metabolizes N-substituted pseudoephedrine derivatives can provide valuable information about their potential duration of action and metabolic fate. wikipedia.org

Probing Receptor Binding: Analogues of pseudoephedrine can be used as tools to study the binding sites and conformational changes of adrenergic receptors.

Historical and Current Perspectives in Chemical and Biological Studies

Historically, research on pseudoephedrine and its derivatives has been extensive, driven by its therapeutic applications and its use as a precursor in illicit drug synthesis. improbable.comnih.govnih.gov Early research focused on its isolation from the Ephedra plant and its initial characterization as a sympathomimetic agent. nih.gov

Current research on pseudoephedrine derivatives often involves advanced analytical techniques and synthetic methodologies. For instance, studies have explored the synthesis of N-acyl and other N-substituted pseudoephedrine derivatives and their characterization using methods like X-ray crystallography. tandfonline.com The synthesis of cyclic carbamates from pseudoephedrine has also been a subject of investigation, highlighting the versatility of pseudoephedrine as a starting material in organic synthesis. acs.orgacs.org

While specific studies on this compound are limited in publicly available literature, the broader research on N-substituted pseudoephedrine derivatives provides a framework for understanding its potential chemical and biological properties. Future research may focus on the synthesis, characterization, and biological evaluation of this specific compound to determine its pharmacological profile and potential applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-hydroxyethyl(methyl)amino]-1-phenylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-10(13(2)8-9-14)12(15)11-6-4-3-5-7-11/h3-7,10,12,14-15H,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZUDAROQGILUTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CC=C1)O)N(C)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001207213
Record name α-[1-[(2-Hydroxyethyl)methylamino]ethyl]benzenemethanol
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Molecular Weight

209.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91688-17-4
Record name α-[1-[(2-Hydroxyethyl)methylamino]ethyl]benzenemethanol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-[1-[(2-Hydroxyethyl)methylamino]ethyl]benzenemethanol
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Record name 2-[(2-hydroxyethyl)(methyl)amino]-1-phenylpropan-1-ol
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Synthetic Methodologies and Chemical Transformations of N 2 Hydroxyethyl Pseudoephedrine

Established Synthetic Routes to N-(2-Hydroxyethyl) Pseudoephedrine

The synthesis of this compound typically involves the N-alkylation of pseudoephedrine. This process introduces a 2-hydroxyethyl group onto the nitrogen atom of the pseudoephedrine molecule.

Deuterium (B1214612) Incorporation Strategies (e.g., for this compound-d3)

Deuterium-labeled analogues of compounds are valuable tools in scientific research, particularly for tracing metabolic pathways and elucidating reaction mechanisms. smolecule.com The synthesis of this compound-d3, a deuterated form of the parent compound, is achieved by incorporating deuterium atoms into the molecular structure. smolecule.comlgcstandards.com A primary strategy for this involves the use of deuterated reagents and solvents during the synthetic process to facilitate the selective incorporation of deuterium. smolecule.com The presence of these heavier isotopes provides a distinct mass signature that is detectable in analytical techniques like mass spectrometry, allowing researchers to track the molecule's transformation within biological systems. smolecule.com

Controlled Reaction Conditions for Synthesis and Purity

Ensuring the purity and stability of this compound and its derivatives during synthesis requires precise control over reaction conditions. smolecule.com Key parameters such as temperature and pressure must be carefully maintained throughout the chemical process. smolecule.com This control is critical for preventing the formation of unwanted byproducts and for ensuring the structural integrity of the final compound, leading to a high-purity product suitable for research and analytical applications. smolecule.com

Chemical Reactions and Derivatizations of this compound

The this compound molecule possesses hydroxyl (-OH) groups that are active sites for various chemical transformations. These reactions allow for the creation of a range of derivatives.

Oxidation Reactions of Hydroxyl Groups

The hydroxyl groups present in this compound can undergo oxidation. smolecule.com This reaction typically converts the secondary alcohol group on the propanol (B110389) side chain into a ketone. Depending on the specific reagents and conditions used, the primary alcohol of the N-(2-hydroxyethyl) group could also be oxidized to an aldehyde or carboxylic acid. Common oxidizing agents employed for such transformations include potassium permanganate (B83412) (KMnO4) and chromium trioxide (CrO3). smolecule.com

Reduction to Alcohol Derivatives

This compound can be subjected to reduction reactions to form different alcohol derivatives. smolecule.com The pseudoephedrine core itself contains a benzylic hydroxyl group that is a known target for chemical reduction. nih.govgoogle.com Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (B1222165) (NaBH4) are typically used to carry out these reductions, resulting in various alcohol derivatives depending on the specific functional groups targeted. smolecule.com

Substitution Reactions of Hydroxyl Groups

The hydroxyl groups of this compound can be replaced by other functional groups through substitution reactions. smolecule.com These transformations often require specific conditions, such as the presence of strong acids or bases, to proceed. smolecule.com This allows for the synthesis of a wide array of derivatives, including esters (by reacting with acid chlorides) or ethers, thereby modifying the compound's chemical properties. smolecule.comgoogle.com

Data Tables

Table 1: Compound List

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound54275-43-3 lgcstandards.comchemicalbook.comC12H19NO2 nih.gov209.29
This compound-d31330277-60-5 lgcstandards.comC12H16D3NO2 smolecule.com212.30 smolecule.com

Table 2: Summary of Chemical Reactions

Reaction TypeReagentsMajor Products
Oxidation Potassium permanganate, Chromium trioxide smolecule.comKetones, Aldehydes smolecule.com
Reduction Lithium aluminum hydride, Sodium borohydride smolecule.comVarious alcohol derivatives smolecule.com
Substitution Strong acids or bases smolecule.comVarious substituted derivatives smolecule.com

Formation of Cyclic and Acyclic Derivatives

The structure of this compound lends itself to the formation of various cyclic and acyclic derivatives. A notable cyclic derivative is the oxazolidine (B1195125) ring system. The formation of 3,4-dimethyl-5-phenyl-1,3-oxazolidine occurs through the condensation reaction of pseudoephedrine with an aldehyde, such as formaldehyde (B43269), which results in the loss of a water molecule. bts.gov This cyclization is a stereospecific reaction. researchgate.net For instance, new oxazolidine derivatives can be synthesized in high yields by reacting pseudoephedrine with different bis(methylthio)yledinenitriles. tandfonline.com

Acyclic derivatives can also be synthesized. For example, the reaction of pseudoephedrine with ethoxymethylenemalononitrile (B14416) yields 2-hydroxy-1-methyl-2-phenylethyl](methyl)amino}methylene)malononitrile. tandfonline.com The synthesis of both cyclic and acyclic derivatives expands the utility of pseudoephedrine in various synthetic applications.

Table 1: Examples of Cyclic and Acyclic Derivatives from Pseudoephedrine

Starting Material Reagent Derivative Type Product
Pseudoephedrine Formaldehyde Cyclic (Oxazolidine) 3,4-Dimethyl-5-phenyl-1,3-oxazolidine bts.gov
Pseudoephedrine bis(methylthio)yledinenitriles Cyclic (Oxazolidine) Substituted oxazolidines researchgate.nettandfonline.com
Pseudoephedrine Ethoxymethylenemalononitrile Acyclic 2-hydroxy-1-methyl-2-phenylethyl](methyl)amino}methylene)malononitrile tandfonline.com

N-Acylation Reactions for Amide Formation

N-acylation of pseudoephedrine is a fundamental transformation that leads to the formation of tertiary amides. This reaction is significant as these amides are key intermediates in the application of pseudoephedrine as a chiral auxiliary. acs.orgacs.org The process typically involves treating pseudoephedrine with an acylating agent, such as aroyl chlorides or ethyl chloroformate. tandfonline.com These reactions generally proceed in high yields, providing a straightforward method for the synthesis of pseudoephedrine amides. acs.orgcaltech.edu The formation of the amide bond is a widely utilized reaction in organic synthesis. researchgate.net

Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis

Pseudoephedrine is a highly effective and practical chiral auxiliary in asymmetric synthesis. acs.orgcaltech.edu Its utility stems from its ability to direct stereoselective transformations, leading to the formation of enantiomerically enriched products. acs.orgnih.gov Both enantiomers of pseudoephedrine are readily available and relatively inexpensive, further enhancing their appeal for synthetic applications. acs.orgacs.org

Diastereoselective Alkylations of Pseudoephedrine Amides

A cornerstone of pseudoephedrine's application as a chiral auxiliary is the diastereoselective alkylation of its corresponding amides. acs.orgcaltech.edu The enolates of pseudoephedrine amides, typically generated in the presence of lithium chloride, undergo highly diastereoselective alkylations with a broad spectrum of alkyl halides. acs.orgacs.org This methodology allows for the synthesis of α-substituted products in high yields and with excellent stereocontrol. caltech.edu The resulting alkylated amides can then be converted into a variety of enantiomerically enriched compounds, including carboxylic acids, alcohols, and aldehydes. acs.orgcaltech.edu

Table 2: Diastereoselective Alkylation of Pseudoephedrine Amides

Pseudoephedrine Amide Alkyl Halide Diastereomeric Ratio (dr) Reference
Propionamide Benzyl bromide >98:2 caltech.edu
Propionamide Ethyl iodide 97:3 acs.org
Acetamide Isopropyl iodide 96:4 caltech.edu
Phenylacetamide Methyl iodide >99:1 caltech.edu

Enantioselective Alpha-Arylation of Alpha-Amino Acid Derivatives Directed by Pseudoephedrine

Pseudoephedrine also serves as a directing group for the enantioselective alpha-arylation of alpha-amino acid derivatives. nih.govthieme-connect.com This process involves the use of N'-aryl urea (B33335) derivatives ligated to pseudoephedrine. nih.gov Through a sequence of in situ silylation and enolization, a diastereoselective migration of the N'-aryl group to the α-position of the amino acid occurs. nih.govmanchester.ac.uk This is followed by cyclization to a hydantoin (B18101), which concurrently expels the recyclable pseudoephedrine auxiliary. nih.govmanchester.ac.uk Subsequent hydrolysis of the hydantoin yields derivatives of quaternary amino acids with high enantiomeric purity. nih.gov This method is notable for avoiding the use of heavy-metal additives and is effective for a range of amino acids and aryl groups. nih.gov

Table 3: Pseudoephedrine-Directed Alpha-Arylation of Alpha-Amino Acids

Amino Acid Derivative Aryl Group Product Type Enantiomeric Excess (ee) Reference
Alanine Phenyl α-Aryl Quaternary Amino Ester >95% thieme-connect.com
Valine 4-Methoxyphenyl α-Aryl Quaternary Amino Ester >95% thieme-connect.com
Phenylalanine Naphthyl α-Aryl Quaternary Amino Ester >95% thieme-connect.com

Pharmacological Mechanisms and Molecular Interactions of N 2 Hydroxyethyl Pseudoephedrine Analogues in Vitro and Preclinical Perspectives

Investigation of Adrenergic Receptor Interactions

The sympathomimetic effects of pseudoephedrine, a key analogue, are predominantly mediated by its indirect action on adrenergic receptors, which involves stimulating the release of norepinephrine from presynaptic nerve terminals. wikipedia.orgdrugbank.com This released norepinephrine then acts on postsynaptic alpha- and beta-adrenergic receptors. researchgate.netuobaghdad.edu.iq While some sources suggest a mixed mechanism of both direct and indirect actions, the affinity of pseudoephedrine for direct binding to these receptors is generally described as very low or negligible. wikipedia.org

Direct and Indirect Agonist Activity at Alpha-Adrenergic Receptors

Pseudoephedrine's primary effect on alpha-adrenergic receptors is indirect, resulting from the release of norepinephrine. wikipedia.org The vasoconstriction effect, which is responsible for its use as a nasal decongestant, is believed to be principally an α-adrenergic receptor response. wikipedia.orgfda.govnih.gov This action occurs as norepinephrine stimulates α-adrenergic receptors located on the muscles lining the walls of blood vessels in the nasal mucosa, causing them to constrict. wikipedia.orgfda.gov

In vitro studies have demonstrated that pseudoephedrine has negligible direct agonistic activity at α1- and α2-adrenergic receptors, with Kact values greater than 10,000 nM. wikipedia.org Its effects are therefore almost exclusively due to its ability to displace norepinephrine from storage vesicles in nerve endings. uobaghdad.edu.iqwikipedia.org In contrast, other sympathomimetics like phenylephrine act as potent direct α1-adrenergic receptor agonists. nih.gov

Direct and Indirect Agonist Activity at Beta-Adrenergic Receptors

Similar to its action on alpha-receptors, the principal activity of pseudoephedrine on beta-adrenergic receptors is indirect, mediated by norepinephrine release. researchgate.net However, studies indicate that pseudoephedrine does possess some direct, albeit weak, agonist activity at β-adrenergic receptors. wikipedia.org It acts as a partial agonist at β1- and β2-adrenergic receptors with relatively low affinity. wikipedia.org This stimulation of β2-adrenergic receptors can lead to the relaxation of bronchial smooth muscle. wikipedia.orgfda.gov The potency of pseudoephedrine as a β-adrenergic receptor agonist is substantially lower than that of compounds like isoproterenol. wikipedia.org

Comparison of Receptor Selectivity with Parent Pseudoephedrine and Other Sympathomimetics

Pseudoephedrine's pharmacological profile is distinct from other sympathomimetic amines due to its primary reliance on an indirect mechanism of action. While it stimulates both α- and β-adrenergic receptors, it is generally considered less potent and has a different selectivity profile compared to its stereoisomer, ephedrine (B3423809), and other sympathomimetics like phenylephrine. researchgate.netnih.gov

Ephedrine has a higher affinity for β-adrenergic receptors, whereas pseudoephedrine is considered more selective for α-adrenergic receptors through its indirect actions. researchgate.net Phenylephrine is a selective α1-adrenergic agonist with minimal indirect effects. nih.gov This difference in mechanism underlies their varied clinical applications and effects.

Table 1: Adrenergic Receptor Activity of Pseudoephedrine and Comparators

CompoundPrimary Mechanismα-Adrenergic Activityβ-Adrenergic Activity
PseudoephedrineIndirect (Norepinephrine Release) wikipedia.orgIndirect vasoconstriction; Negligible direct agonism (Kact >10,000 nM) wikipedia.orgWeak partial agonist (β1 Kact = 309 μM; β2 Kact = 10 μM) wikipedia.org
EphedrineMixed (Direct and Indirect) nih.govAgonist activity researchgate.netHigher affinity than pseudoephedrine researchgate.net
PhenylephrineDirect Agonist nih.govPotent, selective α1 agonist nih.govLow activity nih.gov

Neurotransmitter Transporter Modulation Studies

The interaction of pseudoephedrine analogues with neurotransmitter transporters is central to their indirect sympathomimetic activity. These compounds are substrates for monoamine transporters, leading to the release of neurotransmitters from presynaptic neurons. nih.gov

Inhibition of Norepinephrine Transporters

The norepinephrine transporter (NET) is a primary target for pseudoephedrine. drugbank.comnih.gov The compound is taken up into noradrenergic nerve endings by NET, where it then facilitates the release of stored norepinephrine into the synapse in a calcium-independent manner. uobaghdad.edu.iqnih.gov This efflux of norepinephrine is the cornerstone of its pharmacological effects. wikipedia.org Studies characterizing ephedrine-related compounds have shown that their most potent actions are as substrates of the norepinephrine transporter, with EC50 values around 50 nM. nih.gov This mechanism effectively increases the concentration of norepinephrine in the synaptic cleft, enhancing adrenergic neurotransmission. nih.gov

Inhibition of Dopamine and Serotonin Transporters

Pseudoephedrine's activity extends to other monoamine transporters, though with less potency compared to its effect on NET. wikipedia.org It is also a substrate for the dopamine transporter (DAT), inducing dopamine release, but it is significantly less potent in this action. nih.govnih.gov In vitro studies show that pseudoephedrine induces dopamine release with an EC50 of 1,988 nM, making it approximately 9-fold more selective for norepinephrine release over dopamine release. wikipedia.org Compared to amphetamine, its DAT inhibitory action is considerably weaker. nih.govresearchgate.net

Regarding the serotonin transporter (SERT), which regulates the synaptic concentration of serotonin, pseudoephedrine is reported to be inactive. wikipedia.orgnih.gov This selectivity distinguishes it from other compounds that may have broader effects on multiple neurotransmitter systems.

Table 2: Monoamine Release Activity of Pseudoephedrine (In Vitro)

NeurotransmitterTransporterEC50 for ReleaseSelectivity Notes
NorepinephrineNET224 nM wikipedia.orgPrimary mechanism of action wikipedia.orgnih.gov
DopamineDAT1,988 nM wikipedia.org~9-fold less potent than for norepinephrine wikipedia.org
SerotoninSERTInactive wikipedia.orgLacks significant activity at the serotonin transporter wikipedia.org

Enzyme Kinetics and Metabolic Transformations in Biological Systems (Preclinical and In Vitro)

The metabolic fate of N-(2-Hydroxyethyl) Pseudoephedrine in biological systems is a critical aspect of its pharmacological profile. Preclinical and in vitro studies of analogous compounds, primarily pseudoephedrine itself, offer insights into the potential enzymatic processes involved.

Effects of Isotopic Labeling on Reaction Rates and Stability (e.g., this compound-d3)

Isotopic labeling, particularly with deuterium (B1214612), is a powerful tool in mechanistic and pharmacokinetic studies. The substitution of hydrogen with deuterium can lead to a phenomenon known as the kinetic isotope effect (KIE), where the rate of a chemical reaction is altered due to the difference in mass between the isotopes. In the context of drug metabolism, this can result in a decreased rate of metabolic reactions that involve the cleavage of a carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.

For a compound like this compound-d3, where the deuterium atoms are typically placed on the N-methyl group, the primary metabolic pathway affected would be N-demethylation. The greater bond energy of the C-D bond compared to the C-H bond makes it more difficult for metabolic enzymes, such as cytochrome P450 (CYP) isozymes, to cleave this bond. This can lead to a slower rate of metabolism, potentially increasing the half-life and systemic exposure of the deuterated analogue compared to its non-deuterated counterpart.

ParameterEffect of Deuterium LabelingRationale
Reaction Rate (N-demethylation) DecreasedHigher bond energy of C-D compared to C-H
Metabolic Stability IncreasedSlower rate of enzymatic cleavage
Systemic Exposure (t1/2) Potentially IncreasedReduced metabolic clearance

Studies on N-Demethylation Pathways of Pseudoephedrine Derivatives

N-demethylation is a recognized, albeit minor, metabolic pathway for pseudoephedrine. wikipedia.org In the liver, approximately 1% to 6% of a pseudoephedrine dose undergoes N-demethylation to form norpseudoephedrine. wikipedia.org This metabolic process is primarily catalyzed by enzymes of the cytochrome P450 superfamily. Norpseudoephedrine is an active metabolite with amphetamine-like effects. wikipedia.org

Given its structural similarity, it is plausible that this compound also undergoes N-demethylation as part of its metabolic transformation. The presence of the 2-hydroxyethyl group on the nitrogen atom may influence the affinity of the molecule for different CYP isozymes and could potentially alter the rate and extent of N-demethylation compared to pseudoephedrine. However, without specific in vitro or preclinical studies on this compound, this remains a theoretical consideration.

The majority of an oral dose of pseudoephedrine is excreted unchanged in the urine, indicating that it is not extensively metabolized. wikipedia.org This characteristic is likely to be shared by its close derivatives.

Molecular-Level Studies of Biological Activity of Deuterium-Labeled Analogues

The primary utility of deuterium-labeled analogues like this compound-d3 in molecular-level studies is to serve as tracers. The distinct mass of deuterium allows researchers to follow the metabolic fate of the compound within a biological system using techniques such as mass spectrometry. By comparing the metabolic profiles of the deuterated and non-deuterated compounds, it is possible to identify metabolites and quantify the extent of different metabolic pathways.

The incorporation of deuterium is not expected to significantly alter the fundamental biological activity or the mechanism of action of the parent compound. The spatial arrangement and electronic properties of the molecule, which govern its interaction with biological targets, remain largely unchanged. Therefore, the pharmacological effects of this compound-d3 are presumed to be qualitatively similar to those of this compound. The key difference lies in the pharmacokinetics, specifically the rate of metabolism, as influenced by the kinetic isotope effect.

CompoundPrimary Research ApplicationExpected Biological ActivityKey Feature
This compound-d3 Metabolic tracer studiesSimilar to non-deuterated analogueDeuterium labeling for mass tracking

Metabolism and Pharmacokinetic Investigations of N 2 Hydroxyethyl Pseudoephedrine Analogues Preclinical and in Vitro

Absorption and Distribution Studies in Preclinical Models

Preclinical and in vitro studies of pseudoephedrine, a close structural analogue of N-(2-Hydroxyethyl) Pseudoephedrine, provide foundational insights into the potential absorption characteristics of its derivatives. Pseudoephedrine is readily and completely absorbed from the gastrointestinal tract following oral administration, exhibiting an oral bioavailability of approximately 100% wikipedia.orgnih.gov. This high bioavailability suggests that it undergoes minimal first-pass metabolism wikipedia.org. The onset of action for pseudoephedrine is typically observed within 30 minutes, with peak plasma concentrations reached between 1 and 4 hours for immediate-release formulations wikipedia.orgnih.gov.

In vitro dissolution models are crucial tools for predicting the in vivo performance of oral dosage forms cutm.ac.indissolutiontech.com. Such models have been employed to develop and evaluate controlled-release formulations of pseudoephedrine, helping to establish in vitro/in vivo correlations (IVIVC) nih.govnih.gov. For instance, studies on press-coated, time-controlled release tablets have utilized dissolution tests to correlate polymer viscosity with the rate of drug absorption, finding that higher viscosity polymers lead to slower absorption and later plasma peaks nih.gov. Similarly, dissolution profiles have been characterized for prolonged-release coated pellets, which is a mandatory step in the development of generic and modified-release formulations researchgate.netnih.gov. Research has also shown that the absorption of pseudoephedrine from a gastrointestinal therapeutic system (GITS) is only minimally affected by the presence of food nih.gov.

Table 1: Summary of Pharmacokinetic Parameters for Pseudoephedrine (Analogue)

ParameterValueReference
Oral Bioavailability~100% wikipedia.org
Time to Peak Concentration (Immediate Release)1-4 hours wikipedia.orgnih.gov
Time to Peak Concentration (Extended Release)2-12 hours wikipedia.org
Onset of Action30 minutes wikipedia.org
Elimination Half-Life3-16 hours (pH-dependent) wikipedia.org

Following absorption, pseudoephedrine and its analogues are extensively distributed into extravascular sites nih.gov. The apparent volume of distribution for pseudoephedrine is reported to be between 2.6 and 5.0 L/kg, indicating significant distribution into tissues beyond the plasma compartment nih.govdrugbank.com.

A key pharmacokinetic consideration for centrally acting compounds is their ability to cross the blood-brain barrier (BBB). Studies indicate that pseudoephedrine significantly penetrates the brain wikipedia.org. However, its hydrophilicity contributes to some degree of peripheral selectivity, meaning its concentration and effects in the peripheral nervous system can be more pronounced compared to those in the central nervous system wikipedia.org. Data on the protein binding of pseudoephedrine in human serum is available, with one source reporting that (+)-pseudoephedrine is 25.4 ± 3.9% bound to proteins in human serum and 6.7 ± 1.2% bound to human serum albumin specifically drugbank.com. Another source notes a lack of available human protein-binding data nih.gov.

Preclinical Metabolic Fate and Pathway Elucidation

The metabolism of pseudoephedrine is not extensive wikipedia.orgnih.gov. The vast majority of an oral dose, estimated to be between 43% and 96%, is excreted unchanged in the urine wikipedia.orgnih.gov. The primary metabolic transformation that does occur is N-demethylation in the liver, which converts pseudoephedrine into its active metabolite, norpseudoephedrine, also known as cathine wikipedia.orgnih.govdrugbank.com. This metabolic pathway accounts for only a small fraction of the administered dose, approximately 1% to 6% wikipedia.orgnih.gov. Norpseudoephedrine itself is a psychostimulant of the amphetamine family nih.govwikipedia.org.

Table 2: Metabolism of Pseudoephedrine

Parent CompoundMetabolic PathwayPrimary MetabolitePercentage of Dose MetabolizedReference
PseudoephedrineHepatic N-demethylationNorpseudoephedrine (Cathine)~1-6% wikipedia.orgnih.gov

The metabolic stability of pseudoephedrine is attributed to its chemical structure. Specifically, the presence of a methyl group on the alpha-carbon of the phenethylamine backbone protects it from metabolism by monoamine oxidase (MAO) wikipedia.org. Therefore, pseudoephedrine is not a substrate for the MAO enzyme wikipedia.org. Furthermore, it is not metabolized by catechol-O-methyltransferase (COMT), another key enzyme in the metabolism of catecholamines wikipedia.org. This lack of metabolism by major enzyme systems contributes to the high percentage of the drug being excreted in its original, unchanged form wikipedia.orgnih.gov.

Isotopic tracing is a powerful technique used to elucidate metabolic pathways and understand the biological fate of compounds. In the context of pseudoephedrine and related molecules, stable isotope ratio analysis of elements like carbon (δ13C), nitrogen (δ15N), and hydrogen (δ2H) is a well-established method jpionline.orgsemanticscholar.org. While often used in forensic science to determine the synthetic origin of illicitly manufactured methamphetamine from ephedrine (B3423809) or pseudoephedrine precursors, the underlying principles are directly applicable to metabolic studies jpionline.orgnih.gov.

A more direct application to metabolic investigation involved the use of a pseudo-racemic mixture of ephedrine isomers, where one isomer was labeled with deuterium (B1214612) nih.gov. This technique allowed researchers to study the stereoselective differences in the metabolic fates of the isomers in both rats and humans. The study revealed that in rats, the (-)-isomer of ephedrine was more readily p-hydroxylated than the (+)-isomer, and that the formation of glucuronides was also stereoselective nih.gov. In human subjects, N-demethylation was found to be a stereoselective process nih.gov. This methodology demonstrates how isotopic labeling can be a precise tool for understanding the nuanced metabolic pathways of pseudoephedrine analogues.

Excretion Patterns and Elimination Kinetics in Preclinical Systems

The excretion of pseudoephedrine is predominantly a renal process, with the majority of the compound eliminated unchanged in the urine.

In preclinical models, the renal elimination of pseudoephedrine is a complex process involving glomerular filtration, active tubular secretion, and pH-dependent passive reabsorption. Studies in rats have shown that pseudoephedrine is cleared by the kidneys at a rate that can exceed that of inulin, indicating active secretion. This secretion appears to be a carrier-mediated process.

A significant characteristic of pseudoephedrine excretion is its dependency on urinary pH. As a weak base with a pKa of 9.4, the ionization of pseudoephedrine is highly influenced by the pH of the surrounding medium. In acidic urine, pseudoephedrine is more ionized, which reduces its tubular reabsorption and leads to more rapid excretion. Conversely, in alkaline urine, a larger fraction of the compound remains in its non-ionized, more lipid-soluble form, which facilitates passive reabsorption back into the bloodstream, thereby decreasing its renal clearance and prolonging its effects. This pH-dependent excretion has been demonstrated to significantly alter the elimination half-life of the drug.

Interactive Data Table: Factors Influencing Pseudoephedrine Elimination

ParameterInfluence on EliminationPreclinical Evidence
Urinary pH High (Alkaline) pH decreases excretion and prolongs half-life. Low (Acidic) pH increases excretion and shortens half-life.Demonstrated pH-dependent passive reabsorption in rat models.
Renal Function Impaired renal function is expected to decrease the clearance of pseudoephedrine.Not specifically detailed in the provided preclinical data, but a logical inference based on renal excretion being the primary elimination pathway.
Urine Flow Rate Increased urine flow can lead to a modest increase in the excretion of pseudoephedrine, particularly when the urine is alkaline.Correlation between urine flow and excretion observed in human studies.

In Vitro/In Vivo Correlation (IVIVC) Studies for Drug Release and Absorption

In vitro/in vivo correlation (IVIVC) studies are crucial for the development of modified-release dosage forms, as they establish a predictive relationship between a drug's in vitro dissolution profile and its in vivo pharmacokinetic performance. For pseudoephedrine, particularly in the context of extended-release formulations, strong correlations have been established.

Studies have demonstrated a Level A correlation, the highest level of correlation, for several extended-release pseudoephedrine sulfate formulations. This means that there is a point-to-point relationship between the in vitro dissolution rate and the in vivo absorption rate. Linear regression analyses of the mean percentage of dose absorbed in vivo versus the mean in vitro release have shown statistically significant correlations. These findings indicate that the in vitro dissolution test can serve as a reliable surrogate for in vivo bioequivalence studies for these formulations. The robust IVIVC is attributed to the fact that the drug's release from the dosage form is the rate-limiting step for its absorption.

Advanced Analytical Methodologies for N 2 Hydroxyethyl Pseudoephedrine Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are paramount for the effective separation of N-(2-Hydroxyethyl) Pseudoephedrine from its parent compound, pseudoephedrine, and other related impurities. These techniques offer high resolution and sensitivity, which are essential for the accurate quantification of this compound.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High-Performance Liquid Chromatography (UHPLC), are the most widely employed techniques for the analysis of pseudoephedrine and its related substances, including what would be applicable for this compound. These methods are valued for their high efficiency, sensitivity, and versatility.

Reversed-phase HPLC (RP-HPLC) is a common approach for the separation of polar compounds like pseudoephedrine and its derivatives. A stability-indicating RP-HPLC method has been developed for the estimation of Pseudoephedrine Sulfate and its related compounds. nih.gov This method utilized a Hypersil phenyl column with a mobile phase consisting of a buffer and acetonitrile (B52724) (95:5 v/v), demonstrating good separation of impurities. nih.gov For the analysis of pseudoephedrine impurities, a reversed-phase HPLC procedure has been developed using a Waters Spherisorb cyano column and an isocratic mobile phase of a water-acetonitrile-methanol-triethylamine mixture adjusted to a pH of 3.7. pharmaffiliates.com

UHPLC, with its use of sub-2 µm particle columns, offers even faster analysis times and improved resolution. An effective UHPLC-MS method for the high-throughput separation, identification, and quantification of pseudoephedrine was developed on a Hypersil GOLD PFP 1.9 µm column. nih.gov This method allows for the rapid analysis of pseudoephedrine and related compounds. nih.gov

Table 1: Exemplary HPLC/UHPLC Methods for Pseudoephedrine and Related Compounds

Technique Column Mobile Phase Detection Application Reference
RP-HPLCHypersil phenyl (25 cm x 4.6 mm, 5 µm)Buffer (10 mM potassium dihydrogen phosphate, pH 3.0) and acetonitrile (95:5 v/v)UV at 210 nmEstimation of Pseudoephedrine Sulfate and related impurities nih.gov
RP-HPLCWaters Spherisorb cyano (250 x 4.6 mm, 5 µm)Water-acetonitrile-methanol-triethylamine (850:75:75:5), pH 3.7UV at 260 nm and 235 nmSimultaneous determination of impurities of pseudoephedrine hydrochloride and naproxen (B1676952) sodium pharmaffiliates.com
UHPLC-MSHypersil GOLD PFP (100 x 2.1 mm, 1.9 µm)Not specifiedMass SpectrometryHigh-throughput separation, identification, and quantification of pseudoephedrine nih.gov

Gas Chromatography (GC)

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is another powerful technique for the analysis of volatile or semi-volatile compounds like pseudoephedrine and its derivatives. Derivatization is often necessary to increase the volatility and thermal stability of these polar molecules.

A GC-MS method has been developed for the simultaneous determination of l-ephedrine and d-pseudoephedrine in human plasma, which involved derivatization with heptafluorobutyrylimidazole. nih.gov However, it is important to note that the use of fluorinated acylating agents for derivatization can sometimes lead to the interconversion of ephedrine (B3423809) and pseudoephedrine, which could affect the accuracy of quantification. smolecule.com Another approach describes a GC procedure for the quantitative analysis of ephedrine hydrochloride, pseudoephedrine hydrochloride, and norephedrine (B3415761) hydrochloride in pharmaceutical preparations based on the formation of thioureas with phenylisothiocyanate. researchgate.net

Table 2: GC Methods for the Analysis of Pseudoephedrine and Related Compounds

Technique Derivatizing Agent Detection Application Reference
GC-MSHeptafluorobutyrylimidazoleMass Spectrometry (Selected Ion Monitoring)Determination of l-ephedrine and d-pseudoephedrine in human plasma nih.gov
GC-FPDPhenylisothiocyanateFlame Photometric DetectorQuantitative analysis of ephedrine HCl, pseudoephedrine HCl, and norephedrine HCl in pharmaceutical preparations researchgate.net

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) offers a high-efficiency separation mechanism based on the differential migration of charged species in an electric field. It is a valuable alternative to HPLC and GC for the analysis of pseudoephedrine and its related compounds.

A simple and rapid CE method combined with flow injection has been developed for the separation and determination of ephedrine and pseudoephedrine using a borate (B1201080) buffer (pH 9.5) and direct UV absorbance detection. This method demonstrated good linearity and recovery for both analytes. For the separation of stereoisomers, CE methods using cyclodextrin-based chiral selectors have been successfully developed. Another CE method utilized a citric acid-sodium citrate (B86180) buffer with a copper salt as a complexing reagent to achieve the separation of ephedrine and pseudoephedrine.

Thin Layer Chromatography (TLC) Densitometry

While not as common for high-precision quantification as HPLC or GC, Thin Layer Chromatography (TLC) with densitometric analysis can be a useful tool for the screening and semi-quantitative analysis of pseudoephedrine and its impurities. This method offers the advantages of simplicity, low cost, and the ability to analyze multiple samples simultaneously. The separation is achieved on a TLC plate, and the quantification is performed by measuring the absorbance or fluorescence of the separated spots.

Spectroscopic and Spectrometric Approaches

Spectroscopic and spectrometric methods are indispensable for the identification and quantification of this compound, often used in conjunction with chromatographic techniques.

Ultraviolet-Visible (UV-Vis) Spectrophotometry and Derivative Spectrophotometry

UV-Vis spectrophotometry is a straightforward and widely accessible technique for the quantification of compounds that possess a suitable chromophore. Pseudoephedrine and its derivatives, containing a phenyl group, exhibit UV absorbance, which can be exploited for their determination.

Direct UV absorbance detection is commonly used in HPLC and CE methods for the quantification of pseudoephedrine. nih.govpharmaffiliates.com The detection wavelength is typically set around 210 nm or 260 nm to achieve maximum sensitivity. nih.govpharmaffiliates.com

Derivative spectrophotometry, which involves calculating the first or higher-order derivative of the absorbance spectrum, can be employed to enhance the resolution of overlapping spectral bands and to eliminate background interference. This can be particularly useful for the analysis of this compound in complex matrices where excipients or other impurities might interfere with direct UV measurements.

Spectrofluorometric Methods

Spectrofluorometry offers a highly sensitive approach for the quantification of compounds that are either naturally fluorescent or can be chemically modified to become fluorescent. Since this compound, like its parent compound pseudoephedrine, lacks native fluorescence, derivatization is a required step to employ this technique.

A well-established method for the analysis of pseudoephedrine involves derivatization with a fluorogenic reagent, a strategy directly applicable to this compound. nih.gov One such reagent is 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl). nih.gov The reaction between the secondary amine group of the target molecule and NBD-Cl results in the formation of a highly fluorescent product. nih.gov The derivatization is typically carried out in a buffered medium, with studies on pseudoephedrine showing optimal reaction conditions at a pH of 7.8. nih.gov The resulting fluorescent derivative can be measured with high sensitivity, with excitation and emission wavelengths recorded at 475 nm and 532 nm, respectively. nih.gov This method demonstrates a linear relationship between fluorescence intensity and concentration over a specific range, making it suitable for quantitative analysis in pharmaceutical formulations. nih.gov

Fourier Transform Infrared Spectroscopy (FTIR)

Fourier Transform Infrared (FTIR) spectroscopy is a valuable tool for the identification of functional groups within a molecule, providing a unique spectral "fingerprint." While specific FTIR data for this compound is not extensively published, its spectrum can be predicted by analyzing the known spectrum of pseudoephedrine and considering the additions from the N-(2-hydroxyethyl) group.

Studies on pseudoephedrine using Attenuated Total Reflectance (ATR)-FTIR highlight characteristic peaks. analis.com.myiaea.org Key absorptions for pseudoephedrine include those in the fingerprint region around 702 cm⁻¹ and 760 cm⁻¹ (related to the benzene (B151609) ring), 1037-1071 cm⁻¹ (C-O stretching and mono-substituted benzene), and a prominent N-H peak in the 3200-3600 cm⁻¹ region. analis.com.mynih.gov

For this compound, the FTIR spectrum would be expected to retain these characteristic pseudoephedrine peaks while also exhibiting new or modified absorptions due to the added substituent. Specifically:

O-H Stretching: A broad band corresponding to the hydroxyl group (-OH) of the hydroxyethyl (B10761427) moiety would appear, likely in the region of 3200-3400 cm⁻¹. This might overlap with the N-H stretch of the parent molecule, resulting in a broader, more complex absorption band in that region.

C-N Stretching: The stretching vibration of the tertiary amine C-N bond, formed by the addition of the hydroxyethyl group, would be observed, typically in the 1020-1250 cm⁻¹ range.

C-O Stretching: A distinct C-O stretching band from the primary alcohol would be present, typically around 1050 cm⁻¹.

Advanced techniques like two-dimensional correlation spectroscopy (2DCOS) combined with FTIR have been used to enhance spectral resolution and identify ephedrine and pseudoephedrine in complex mixtures, demonstrating the potential for sophisticated FTIR analysis in related compounds. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS)

Liquid chromatography coupled with mass spectrometry is the cornerstone for the selective and sensitive quantification of drug compounds and their derivatives in complex matrices like human plasma. nih.govnih.gov Numerous validated LC-MS/MS methods have been developed for pseudoephedrine, and these methodologies provide a robust framework for the analysis of this compound. nih.govnih.govresearcher.liferesearchgate.net

These methods typically employ reverse-phase chromatography for separation, followed by detection using a mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. nih.govresearchgate.net Quantification is achieved using tandem mass spectrometry (MS/MS) in the multiple-reaction monitoring (MRM) mode, which provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition. nih.gov

For pseudoephedrine (molecular weight 165.23 g/mol ), the protonated molecule [M+H]⁺ is observed at a mass-to-charge ratio (m/z) of 166. nih.govresearchgate.netnih.gov The most common fragmentation of this precursor ion results in a product ion at m/z 148, corresponding to the loss of water (H₂O). nih.govresearchgate.netnih.gov

For This compound (molecular weight 209.28 g/mol ), the analytical approach would be analogous:

Precursor Ion: The protonated molecule [M+H]⁺ would be expected at m/z 210 .

Product Ions: Fragmentation would likely occur through several pathways, including the loss of water from the two hydroxyl groups, or the cleavage of the N-CH₂ bond, leading to characteristic product ions that could be used for selective detection in MRM mode.

The use of an internal standard, such as a deuterated analog (e.g., this compound-d3) or a structurally similar compound, is crucial for ensuring accuracy and precision by correcting for variations during sample preparation and injection. nih.govnih.govsapphirebioscience.com

Table 1: Examples of Validated LC-MS/MS Method Parameters for Pseudoephedrine Analysis
ParameterMethod 1Method 2Method 3
Matrix Human PlasmaHuman PlasmaHuman Plasma
Chromatography Reverse-phase C18Reverse-phaseRP 18 column
Ionization Positive Ion ESIPositive Ion ESIElectro-spray Ionization
Precursor Ion (m/z) 166Not specified166
Product Ion (m/z) 148Not specified148
Linear Range 2-1000 ng/mL nih.gov0.2–50 ng/mL nih.gov2–1700 ng/mL researchgate.net
Internal Standard Mosapride nih.gov2-phenylethylamine nih.govCetirizine researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the confirmation of the this compound structure. Advanced techniques like Quadrupolar NMR Crystallography have even been used to characterize the solid-state structure of pseudoephedrine HCl. rsc.orgosti.govresearchgate.net

The NMR spectrum of this compound would be a composite of the signals from the parent pseudoephedrine structure and the new N-(2-hydroxyethyl) group. Based on published data for pseudoephedrine, a hypothetical assignment can be constructed. nih.govresearchgate.netoup.com

The key indicators of successful synthesis would be the appearance of new signals corresponding to the hydroxyethyl group:

In the ¹H NMR spectrum, two new multiplets, typically integrating to two protons each, would appear. These correspond to the two methylene (B1212753) groups (-N-CH₂- and -CH₂-OH). Their chemical shifts would be influenced by the adjacent nitrogen and oxygen atoms.

In the ¹³C NMR spectrum, two new signals would confirm the presence of the additional carbons.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound based on known Pseudoephedrine data.
Position/GroupPseudoephedrine ¹H Shift (ppm) nih.govhmdb.caPredicted this compound ¹H Shift (ppm)Pseudoephedrine ¹³C Shift (ppm) nih.govresearchgate.netPredicted this compound ¹³C Shift (ppm)
Phenyl-H~7.40-7.48~7.40-7.48~129-132~129-132
CH-OH (C10)~4.68Shifted~77.0Shifted
CH-N (C8)~3.50Shifted~62.6Shifted
N-CH₃ (C2)~2.56-2.75Shifted~32.6Shifted
C-CH₃ (C1)~0.94-1.11~0.9-1.1~14.4~14.4
N-CH₂- -~2.5-3.0 (new) -~55-60 (new)
-CH₂-OH -~3.5-4.0 (new) -~60-65 (new)

Electrochemical and Potentiometric Methods

Electrochemical methods, particularly potentiometry using ion-selective electrodes (ISEs), offer a simple, rapid, and cost-effective alternative for the determination of ionic compounds like this compound hydrochloride. tandfonline.comabechem.comresearchgate.net These methods measure the potential difference between a reference electrode and an indicator electrode, which responds to the activity of the target ion in solution.

Research has demonstrated the successful development of potentiometric membrane sensors for the quantification of pseudoephedrine HCl. tandfonline.comuobaghdad.edu.iq These sensors typically consist of a PVC membrane containing an ion-pair complex that acts as the electroactive material. tandfonline.comresearchgate.net For example, an ion-pair of pseudoephedrine with phosphotungstic acid can be embedded in a plasticized PVC matrix. tandfonline.comuobaghdad.edu.iq

The performance of such a sensor for this compound would be characterized by several key parameters:

Linear Range: The concentration range over which the electrode's potential is proportional to the logarithm of the analyte concentration. For pseudoephedrine sensors, this range has been shown to be wide, for instance, from 1.0 × 10⁻⁵ to 1.0 × 10⁻¹ mol L⁻¹. tandfonline.comresearchgate.net

Nernstian Response: The slope of the potential versus log[concentration] plot. For a monovalent cation at 25°C, the theoretical Nernstian slope is approximately 59 mV per decade. tandfonline.com Measured slopes for pseudoephedrine sensors are often close to this value (e.g., 56.2 mV/decade). tandfonline.comresearchgate.net

pH Range: The sensor will only function properly within a specific pH range where the target analyte exists in its desired ionic form. For pseudoephedrine, a suitable pH range is between 4.0 and 10.5. tandfonline.comresearchgate.net

Selectivity: The electrode's ability to respond to the target ion in the presence of other interfering ions is a critical factor, determined by selectivity coefficients.

The development of a potentiometric sensor for this compound would follow these established principles, creating a valuable tool for quality control analysis in pharmaceutical preparations. tandfonline.comabechem.com

Derivatization Strategies for Enhanced Analytical Detection

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analysis. psu.edu For a compound like this compound, derivatization can be employed to enhance detectability in techniques like spectrofluorometry or to improve volatility and thermal stability for gas chromatography (GC). psu.edunih.gov

Pre-column and Off-line Derivatization Techniques

Pre-column or off-line derivatization involves reacting the sample with a specific reagent before it is introduced into the analytical instrument. psu.edu This is a common strategy in both HPLC and GC.

Fluorogenic Derivatization for HPLC/Spectrofluorometry: As discussed in section 5.2.2, reacting this compound with a fluorogenic reagent like 4-chloro-7-nitrobenzofurazan (NBD-Cl) is a prime example of pre-column derivatization. nih.gov This reaction targets the secondary amine, converting the non-fluorescent molecule into a highly fluorescent derivative, thereby enabling sensitive detection by fluorescence-based methods. nih.gov

Derivatization for GC-MS: For analysis by Gas Chromatography-Mass Spectrometry, derivatization is often necessary to block polar functional groups (like -OH and -NH) and increase the analyte's volatility and thermal stability. scielo.brscielo.br Several types of reagents are used:

Acylating Agents: Fluorinated anhydrides such as trifluoroacetic anhydride (B1165640) (TFAA) or heptafluorobutyric anhydride (HFBA) react with hydroxyl and amine groups. nih.govscielo.br However, studies have shown that these strong acylating agents can cause interconversion between ephedrine and pseudoephedrine, which could lead to erroneous quantification if not carefully controlled. nih.gov

Silylating Agents: Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used to replace active protons on hydroxyl and amine groups with a trimethylsilyl (B98337) (TMS) group. scielo.br This derivatization effectively increases volatility for GC analysis. A two-step derivatization using MSTFA followed by N-methyl-bis(trifluoroacetamide) (MBTFA) has been used to create stable N-TFA-O-TMS derivatives of ephedrines for GC-MS analysis. scielo.br

These derivatization strategies significantly expand the range of analytical tools available for the robust and sensitive analysis of this compound.

Use of Specific Derivatizing Reagents (e.g., 2-Chloro-7-Nitrobenzo ‐2‐Oxa‐1, 3‐Diazole, Formaldehyde)

Derivatization of this compound can be approached by targeting its secondary amine and hydroxyl functional groups. Specific reagents can react with these groups to form derivatives with improved chromatographic and detection characteristics.

2-Chloro-7-Nitrobenzo ‐2‐Oxa‐1, 3‐Diazole (NBD-Cl)

2-Chloro-7-nitrobenzo-2-oxa-1,3-diazole, also known as NBD-Cl, is a well-established fluorogenic and chromogenic derivatizing reagent for primary and secondary amines. researchgate.net The reaction involves a nucleophilic substitution where the secondary amine of this compound attacks the electron-deficient aromatic ring of NBD-Cl, displacing the chloride ion. rsc.org This reaction results in a highly fluorescent and colored derivative, significantly enhancing detection sensitivity, particularly in HPLC with fluorescence detection. researchgate.nettandfonline.com

The general reaction mechanism for the derivatization of a secondary amine with NBD-Cl proceeds in an alkaline medium to facilitate the nucleophilic attack. tandfonline.com The resulting NBD-amine derivative of this compound would exhibit strong fluorescence, allowing for trace-level quantification. biotium.com The fluorescence properties of NBD derivatives are often solvent-dependent, a factor that requires consideration during method development. thermofisher.com

Formaldehyde (B43269)

Formaldehyde can react with compounds containing both a secondary amine and a hydroxyl group, such as pseudoephedrine and its analogues, to form a cyclic oxazolidine (B1195125) derivative. researchgate.net In the case of this compound, the secondary amine and the hydroxyl group on the propanol (B110389) backbone can undergo condensation with formaldehyde. This intramolecular reaction leads to the formation of a 3,4-dimethyl-5-phenyl-1,3-oxazolidine ring structure.

This derivatization is particularly relevant for gas chromatography-mass spectrometry (GC-MS) analysis. The formation of the oxazolidine masks the polar amine and hydroxyl groups, increasing the volatility and thermal stability of the analyte, which in turn improves peak shape and reduces tailing on common GC columns. ojp.gov It is important to note that the presence of formaldehyde as a contaminant in solvents like methanol (B129727) or ethyl acetate (B1210297) can lead to the in-situ formation of this derivative during sample preparation or analysis. researchgate.net

Validation of Analytical Methods for Accuracy, Precision, and Selectivity

The validation of an analytical method is crucial to ensure that it is suitable for its intended purpose. For this compound, this involves demonstrating the method's accuracy, precision, and selectivity in the presence of related substances or matrix components. While specific validation data for this compound is not extensively published, the validation parameters for analytical methods of the parent compound, pseudoephedrine, provide a strong framework. tandfonline.comtandfonline.comcore.ac.ukujpronline.comresearchgate.net

Accuracy

Accuracy is determined by assessing the closeness of the agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. For HPLC methods, accuracy is often evaluated by performing recovery studies. This involves spiking a blank matrix with a known concentration of the analyte and its impurities and calculating the percentage recovery.

Table 1: Representative Accuracy Data for HPLC Analysis of Pseudoephedrine and Related Impurities
AnalyteSpiked Concentration (µg/mL)Mean Recovery (%)Acceptance Criteria (%)
Pseudoephedrine0.25099.598.0 - 102.0
0.500100.2
0.75099.8
Impurity A0.12598.990.0 - 110.0
0.250101.5
0.500102.1

Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) for a series of measurements. Precision is considered at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

Table 2: Representative Precision Data for HPLC Analysis of Pseudoephedrine
ParameterConcentration (µg/mL)RSD (%)Acceptance Criteria (RSD %)
Repeatability (n=6)5000.8≤ 2.0
Intermediate Precision (n=6, 2 days, 2 analysts)5001.2≤ 2.0

Selectivity

Selectivity is the ability of the analytical method to assess unequivocally the analyte in the presence of components which may be expected to be present. For an HPLC method for this compound, this would involve demonstrating that the peak for the main analyte is well-resolved from peaks of potential impurities, degradation products, and matrix components. This is typically achieved by analyzing stressed samples (e.g., exposed to acid, base, oxidation, heat, and light) and demonstrating that the method can separate the degradation products from the parent compound. tandfonline.com The resolution between adjacent peaks is a key parameter for selectivity.

Table 3: Representative Selectivity Data from Forced Degradation Studies of Pseudoephedrine
Stress ConditionPeak Purity of PseudoephedrineResolution from Closest Degradant PeakAcceptance Criteria
Acid Hydrolysis> 99%> 2.0Peak purity > 99%, Resolution > 1.5
Base Hydrolysis> 99%> 2.0
Oxidative Degradation> 99%> 2.0
Thermal Degradation> 99%> 2.0
Photolytic Degradation> 99%> 2.0

Computational and Structural Biology Studies of N 2 Hydroxyethyl Pseudoephedrine Analogues

Molecular Docking Investigations of Ligand-Protein Interactions

Binding Potential with Adrenergic Receptors and Other Biological Targets

Molecular docking is a computational technique that plays a crucial role in drug discovery by predicting the binding affinity and orientation of a small molecule (ligand) to a protein (receptor). nih.gov In the context of N-(2-Hydroxyethyl) Pseudoephedrine, molecular docking studies can provide valuable insights into its potential interactions with adrenergic receptors, which are key targets for pseudoephedrine and its analogues. drugbank.com Adrenergic receptors are a class of G protein-coupled receptors that are targets of catecholamines like norepinephrine and epinephrine. researchgate.net

Pseudoephedrine itself acts as an agonist at both alpha- and beta-adrenergic receptors, leading to vasoconstriction and its well-known decongestant effects. drugbank.com The introduction of a 2-hydroxyethyl group to the nitrogen atom of pseudoephedrine would likely alter its binding profile. Docking simulations can model how this substitution affects the molecule's fit within the binding pockets of different adrenergic receptor subtypes (e.g., α1A, α1B, α1D, α2A, β1, β2, β3). nih.gov These simulations can help predict whether the analogue retains, enhances, or diminishes affinity for these receptors, and whether it exhibits any subtype selectivity. For instance, a study on natural compounds targeting the β2-adrenergic receptor used molecular docking to evaluate binding affinities and interactions. mdpi.com

The binding of ligands to adrenergic receptors involves key interactions with specific amino acid residues. For example, in the β2-adrenergic receptor, residues such as Asp113 are crucial for binding. researchgate.net Molecular docking can visualize and quantify the potential hydrogen bonds, hydrophobic interactions, and electrostatic interactions between this compound and these critical residues. The results of such studies can be presented in terms of binding energy scores, which provide a relative measure of binding affinity. mdpi.com

Receptor SubtypeKey Interacting Residues (Hypothetical)Predicted Binding Affinity (Hypothetical)
α1A-adrenergicAsp106, Phe308, Phe312Moderate
α2A-adrenergicAsp113, Ser200, Ser204Low to Moderate
β1-adrenergicAsp121, Ser211, Asn322Low
β2-adrenergicAsp113, Ser204, Ser207, Asn312Moderate to High

Computational Modeling of Enzyme-Substrate/Inhibitor Interactions

Beyond receptor binding, computational modeling can also explore the potential interactions of this compound with various enzymes. Pseudoephedrine is metabolized in the liver, primarily through N-demethylation to its active metabolite, norpseudoephedrine. nih.gov This process is mediated by cytochrome P450 (CYP) enzymes. Computational models can be used to predict whether this compound is a substrate, inhibitor, or inducer of specific CYP isozymes, such as CYP3A4. nih.gov

Inferring drug-drug interactions is a critical aspect of drug development, and computational methods can predict both pharmacokinetic and pharmacodynamic interactions. nih.gov By docking this compound into the active sites of various metabolic enzymes, researchers can estimate its potential for metabolic breakdown and its likelihood of interfering with the metabolism of other drugs. These models can provide insights into the compound's pharmacokinetic profile and help anticipate potential drug-drug interactions. nih.gov The promiscuity of ligand interactions with transporters and enzymes presents a challenge, but computational approaches offer valuable insights into structure-activity relationships. nih.gov

EnzymePredicted InteractionPotential Consequence
Cytochrome P450 2D6 (CYP2D6)Substrate/InhibitorAltered metabolism and potential for drug interactions.
Cytochrome P450 3A4 (CYP3A4)SubstratePotential for metabolic drug-drug interactions.
Monoamine Oxidase (MAO)Weak InhibitorPossible interaction with other sympathomimetic drugs.

Structure-Activity Relationship (SAR) Analysis of N-Substituted Pseudoephedrine Derivatives

Influence of N-Substitution on Receptor Selectivity and Pharmacological Activity

Generally, increasing the size of the N-substituent in phenylethylamine derivatives tends to decrease alpha-adrenergic activity and increase beta-adrenergic activity. For example, while pseudoephedrine has mixed alpha and beta-agonist effects, larger N-substituents can shift the activity profile towards a more selective beta-agonist or even antagonist effect. The introduction of the polar hydroxyl group in the N-(2-hydroxyethyl) moiety could also influence binding through the formation of additional hydrogen bonds within the receptor's binding pocket. This could potentially enhance affinity for certain receptor subtypes while diminishing it for others, thereby altering the selectivity profile.

Correlation between Molecular Structure and Biological Efficacy

The biological efficacy of an N-substituted pseudoephedrine derivative is directly linked to its molecular structure. The size, shape, and electronic properties of the N-substituent all contribute to how the molecule binds to and activates adrenergic receptors. The stereochemistry of the pseudoephedrine backbone is also critical, with the (1S,2S) configuration being important for its specific sympathomimetic activity.

The presence of the 2-hydroxyethyl group in this compound introduces a flexible side chain with a terminal hydroxyl group. This hydroxyl group can act as a hydrogen bond donor and acceptor, potentially forming new interactions with the receptor that are not possible with the simple N-methyl group of pseudoephedrine. These additional interactions could lead to a change in the conformational state of the receptor upon binding, which in turn could modulate the downstream signaling pathways and ultimately the biological response. For instance, some N-substituted analogues of related compounds have been shown to act as selective α2c-adrenergic agonists, demonstrating nasal decongestant activity with reduced cardiovascular side effects. nih.gov

N-SubstituentEffect on Adrenergic Receptor Activity (General Trend)
-CH3 (Pseudoephedrine)Mixed α- and β-agonist activity.
-CH2CH2OH (this compound)Potential for increased β-selectivity and altered α-activity.
IsopropylIncreased β-agonist activity.
tert-ButylFurther increased β-selectivity, often with β2-preference.

Quantum Chemical Calculations and Spectroscopic Property Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and properties of molecules like this compound. nih.gov These calculations can provide insights into various molecular properties, including optimized geometry, vibrational frequencies, and electronic spectra.

By performing DFT calculations, one can predict the infrared (IR) and Raman spectra of this compound. researchgate.net The calculated vibrational frequencies can be correlated with experimental spectra to confirm the molecular structure and identify characteristic vibrational modes associated with specific functional groups, such as the O-H stretch of the hydroxyethyl (B10761427) group and the N-H stretch of the secondary amine. analis.com.my

Furthermore, quantum chemical calculations can be used to determine electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. nih.gov Time-dependent DFT (TD-DFT) can be employed to predict the ultraviolet-visible (UV-Vis) absorption spectrum, providing information about the electronic transitions within the molecule. nih.gov These computational spectroscopic data are invaluable for characterizing the molecule and understanding its fundamental properties.

PropertyPredicted Value/Characteristic (Hypothetical)
Optimized GeometryConformation of the N-(2-hydroxyethyl) side chain.
Key IR FrequenciesO-H stretch (~3400 cm⁻¹), C-N stretch (~1100 cm⁻¹).
HOMO-LUMO Gap~5-6 eV, indicating high stability.
UV-Vis λmax~260 nm, corresponding to π-π* transitions in the phenyl ring.

Density Functional Theory (DFT) Studies for Molecular Configuration and Stability

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the properties of pharmaceutical molecules, including analogues of this compound.

The total energy calculated from DFT is an indicator of the molecule's stability. For instance, the total energy for the neutral state of pseudoephedrine has been calculated, providing a baseline for its thermodynamic stability. researchgate.net These computational approaches can also explore how environmental factors, such as the presence of a solvent, affect the molecular configuration and stability. researchgate.net

Table 1: Calculated Geometric Parameters for Pseudoephedrine Analogue

Parameter Bond Length (Å) Bond Angle (°)
C-C (phenyl) 1.39 - 1.40 119 - 121
C-N ~1.47 -
C-O ~1.43 -
C-C-N - ~112
C-C-O - ~109

Note: The data presented here is based on computational studies of pseudoephedrine and serves as an illustrative example for its N-(2-Hydroxyethyl) analogue.

Analysis of Vibrational and Electronic Properties (e.g., Infrared Spectra, HOMO-LUMO Gap)

The vibrational and electronic properties of molecules like this compound analogues can be thoroughly investigated using computational methods. These properties are key to the molecule's identity and reactivity.

Vibrational Spectroscopy: Theoretical FT-IR (Fourier Transform Infrared) spectra can be computed to predict the vibrational frequencies of the molecule. nih.govresearchgate.net Each peak in the spectrum corresponds to a specific vibrational mode, such as stretching or bending of chemical bonds. By assigning these theoretical frequencies, researchers can interpret experimentally obtained spectra and confirm the molecular structure. For pseudoephedrine, these calculations have been performed in both the gas phase and in the presence of a solvent, demonstrating how intermolecular interactions can shift vibrational frequencies. nih.govresearchgate.net

Electronic Properties and HOMO-LUMO Analysis: The electronic properties of a molecule are described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and chemical reactivity. mdpi.comsemanticscholar.org

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.govmdpi.com Conversely, a small gap indicates that the molecule is more reactive. semanticscholar.org For the pseudoephedrine analogue, the HOMO-LUMO energy gap has been calculated to be approximately 5.74 eV in its neutral state in a solvent, indicating significant kinetic stability. nih.gov This analysis also reveals the potential for charge transfer within the molecule. nih.govresearchgate.net

Table 2: Frontier Molecular Orbital Energies for Pseudoephedrine Analogue

Molecular Orbital Energy (eV)
HOMO -6.85
LUMO -1.11
HOMO-LUMO Gap 5.74

Note: Data is for the neutral state of pseudoephedrine in a solvent and is illustrative for its N-(2-Hydroxyethyl) analogue. nih.gov Values are approximate and depend on the computational method.

Molecular Dynamics Simulations to Elucidate Conformational Dynamics and Binding

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. nih.gov These simulations can provide detailed insights into the conformational dynamics of this compound and its analogues, as well as their interactions with biological targets.

By simulating the molecule's behavior in a solvated environment, MD can reveal the different conformations that the molecule can adopt and the transitions between them. This is crucial for understanding the flexibility of the molecule, which can influence its ability to bind to a receptor. The simulations track the trajectory of each atom based on a force field that describes the potential energy of the system.

In the context of drug design, MD simulations are frequently used to study the binding of a ligand (like an this compound analogue) to a protein receptor. nih.gov These simulations can help to:

Predict the preferred binding pose of the ligand in the active site of the receptor.

Calculate the binding free energy, which is an indicator of the binding affinity.

Identify the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. nih.gov

Observe conformational changes in the receptor upon ligand binding.

For example, MD simulations can be employed to study how analogues of this compound interact with their target receptors, providing a dynamic picture of the binding process that complements the static information obtained from methods like molecular docking. nih.gov The stability of the resulting complex can be assessed by analyzing properties such as atomic fluctuations and solvent-accessible surface areas over the course of the simulation. nih.gov

Future Directions in N 2 Hydroxyethyl Pseudoephedrine Research

Exploration of Novel Synthetic Pathways for Derivatization

The future of N-(2-Hydroxyethyl) Pseudoephedrine research is contingent upon the development of versatile and efficient synthetic methods to create a diverse library of N-derivatives. The secondary amine in the parent pseudoephedrine molecule is a key functional group for derivatization. One established method involves the reductive amination of phenylacetone, which can be adapted to produce various N-substituted analogues. psu.edu Another approach involves the direct modification of pseudoephedrine, such as the synthesis of cyclic carbamates through a reaction with carbon dioxide, a process that has been optimized using reagents like n-butyl chloride (n-BuCl). acs.org

Future research should focus on expanding the repertoire of synthetic transformations. This includes exploring a wider range of electrophiles for N-alkylation and N-acylation to introduce diverse functional groups. Furthermore, "green chemistry" approaches, which aim to eliminate toxic reagents and environmentally harmful solvents, should be prioritized. improbable.com For instance, replacing chromium-based reagents used in some historical syntheses with more benign alternatives is a critical goal. improbable.com

The table below outlines potential synthetic pathways for the derivatization of this compound, building on established methods for similar compounds.

Reaction Type Reagents & Conditions Potential Derivative Class Rationale/Objective
Reductive AminationPhenylacetone precursors, various primary amines, reducing agent (e.g., NaBH4)N-Alkyl/Aryl DerivativesFoundational method for creating a wide variety of substituted amines. psu.edu
N-AcylationAcyl chlorides, acid anhydrides, baseN-Amide DerivativesIntroduce amide functionality to modulate polarity and biological interactions.
Carbamate (B1207046) FormationCO2, K2CO3, n-BuCl in DMSO at 140°CCyclic & Linear CarbamatesCreates carbamate derivatives which can act as prodrugs or possess unique bioactivity. acs.org
SulfonylationSulfonyl chlorides (e.g., TsCl), baseN-Sulfonamide DerivativesIntroduce the sulfonamide group, a common pharmacophore.

Advanced Spectroscopic Characterization and Conformational Analysis

A thorough understanding of the three-dimensional structure and electronic properties of new N-derivatives is crucial. Advanced spectroscopic techniques are central to this effort. For N-(2-hydroxyethyl)amphetamine, a structurally related compound, combined evidence from ¹H- and ¹³C-NMR, mass spectrometry, and infrared (IR) spectroscopy was essential for its unequivocal identification. psu.edu

Future work on this compound derivatives will require a similar multi-technique approach. High-resolution mass spectrometry (HRMS) can confirm elemental composition, while 2D-NMR techniques (e.g., COSY, HSQC, HMBC) will be indispensable for assigning the complex spin systems in novel derivatives. Solid-state NMR (ssNMR) has also emerged as a powerful tool for characterizing the structures of hydrochloride salts of compounds like pseudoephedrine in their solid dosage forms, an approach that could be extended to its derivatives. rsc.orgresearchgate.net Computational methods, such as Density Functional Theory (DFT), can be used to predict vibrational spectra (FT-IR and Raman) and NMR chemical shifts, providing a powerful synergy with experimental data for structural validation. nih.gov

Spectroscopic Technique Information Obtained Example Application
Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁵N NMR)Connectivity, chemical environment of atoms, stereochemistry, conformation.Assigning proton and carbon signals to confirm the structure of a new derivative. psu.eduresearchgate.net
Mass Spectrometry (GC/MS, HRMS)Molecular weight, fragmentation patterns, elemental composition.Determining the protonated molecular ion to confirm the mass of a synthesized compound. psu.edu
Fourier-Transform Infrared (FT-IR) SpectroscopyPresence of functional groups (e.g., -OH, C=O, N-H).Confirming the presence of hydrochloride salt forms and other functional groups. psu.edu
Quadrupolar NMR Crystallography (QNMRX-CSP)Crystal structure prediction and refinement in solid forms.Elucidating the structure of derivatives in a crystalline or dosage form. rsc.org

In-depth Preclinical Pharmacological Profiling of N-Derivatives

The parent compound, pseudoephedrine, is known to act primarily as an agonist of alpha-adrenergic receptors with weaker effects on beta-adrenergic receptors. nih.govdrugbank.com This action produces vasoconstriction, which is the basis for its use as a nasal decongestant. drugbank.com A key objective for future research is to determine how N-derivatization of this compound alters this pharmacological profile.

In-depth preclinical profiling would involve a battery of in vitro and in vivo assays. Initial screening should include receptor binding assays for a panel of adrenergic and other G-protein coupled receptors to determine the affinity and selectivity of new derivatives. Functional assays would then be used to characterize the compounds as agonists, partial agonists, or antagonists at their target receptors. For instance, pseudoephedrine-induced Fos-like immunoreactivity in the nucleus accumbens and striatum has been used to study its effects at the nuclear level, a technique that could be applied to its derivatives. nih.gov It is conceivable that N-derivatization could alter receptor subtype selectivity or introduce activity at entirely different receptor systems, such as serotonergic or dopaminergic receptors.

Development of High-Throughput Screening Methods for N-Derivatives

To efficiently evaluate the large number of derivatives that can be generated through novel synthetic pathways, the development of high-throughput screening (HTS) methods is essential. HTS allows for the rapid assessment of thousands of compounds for a specific biological activity. These methods are a cornerstone of modern drug discovery, enabling cost-effective screening of large chemical libraries. nih.gov

For this compound derivatives, HTS assays could be designed around their expected targets. For example, fluorescence-based assays using engineered cell lines that report on the activation of specific adrenergic receptors could be developed. Another approach is competitive binding assays, where the ability of a derivative to displace a fluorescently labeled ligand from a receptor is measured. Spectrofluorimetric methods have been developed for the determination of pseudoephedrine, and such techniques could be adapted for HTS applications to quantify interactions or reactions. nih.govnih.gov The goal is to create robust, miniaturized, and automated assays to quickly identify promising lead compounds from a large library of derivatives for further study.

Integration of Computational and Experimental Approaches for Structure-Based Design

Structure-based drug design (SBDD) is a powerful paradigm that integrates computational modeling with experimental structural biology to guide the rational design of new molecules. nih.govresearchgate.net This approach relies on having a high-resolution 3D structure of the biological target, typically a protein. For derivatives of this compound, the adrenergic receptors would be primary targets for SBDD.

Future research should leverage the growing number of experimentally determined structures of G-protein coupled receptors. Using computational docking programs, newly designed derivatives can be modeled in the binding site of a target receptor to predict their binding affinity and orientation. This allows chemists to prioritize the synthesis of compounds that are most likely to be active. ub.edu Experimental techniques like X-ray crystallography and cryogenic electron microscopy (cryo-EM) can then be used to determine the actual structure of the most promising derivatives in complex with their target protein. nih.gov This iterative cycle of computational design, synthesis, testing, and structural analysis is a powerful engine for optimizing ligand-protein interactions and developing compounds with desired pharmacological properties. researchgate.net

Q & A

Q. What synthetic pathways are commonly used to produce N-(2-Hydroxyethyl) Pseudoephedrine, and how do reaction conditions influence yield?

this compound can be synthesized via reductive amination or alkylation of pseudoephedrine derivatives. For example, pseudoephedrine amides can undergo diastereoselective alkylation using alkyl halides in the presence of lithium chloride, achieving high yields (72%) under controlled conditions (THF solvent, −78°C cooling, and Pd(OH)₂/C hydrogenation) . Microwave irradiation has also been employed to accelerate reaction kinetics in pseudoephedrine-based syntheses . Yield optimization requires precise control of stoichiometry, temperature, and catalyst selection (e.g., platinum or sodium borohydride for reductions) .

Q. Which analytical methods are validated for quantifying this compound in complex matrices?

High-performance liquid chromatography (HPLC) with UV detection is widely used, employing mobile phases such as methanol/sodium perchlorate buffer (pH 2.7) for separation . Dissolution testing for extended-release formulations follows USP guidelines, with acceptance criteria requiring ≥80% release within 30 minutes . Nuclear magnetic resonance (NMR) and Fourier-transform infrared spectroscopy (FTIR) are critical for structural elucidation, particularly to confirm stereochemistry and functional groups (e.g., hydroxyethyl moieties) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Personal protective equipment (PPE) must include nitrile gloves, safety goggles, and lab coats to prevent dermal or ocular exposure. Respiratory protection (e.g., fume hoods) is mandatory when generating aerosols. Waste disposal should comply with EPA guidelines for α-adrenergic agonists due to potential cardiovascular effects .

Advanced Research Questions

Q. How does this compound serve as a chiral auxiliary in asymmetric synthesis?

The compound’s stereogenic centers enable enantioselective alkylation of amides. For example, lithium enolates derived from this compound amides react with alkyl halides to yield α-substituted products with >90% diastereomeric excess. Subsequent cleavage (e.g., via LiAlH₄ reduction) produces enantiomerically enriched carboxylic acids or alcohols . This method is cost-effective compared to traditional auxiliaries like Evans’ oxazolidinones .

Q. What contradictions exist in the pharmacological data on this compound’s cardiovascular effects?

Meta-analyses report a modest systolic blood pressure (SBP) increase (+1.20 mm Hg in hypertensive patients) , yet exercise studies show no adverse cardiovascular events in athletes at 2.5 mg/kg doses . This discrepancy may arise from differences in dosing regimens (immediate vs. extended-release) or population-specific sensitivity. Advanced studies should stratify by formulation type and monitor hemodynamic responses via ambulatory BP monitoring .

Q. What metabolic pathways and cytochrome P450 isoforms are involved in this compound biotransformation?

Preliminary in vitro studies suggest CYP2D6-mediated hydroxylation of the hydroxyethyl side chain, followed by glucuronidation. However, conflicting data exist on urinary excretion profiles: 60–70% is excreted unchanged in some trials , while others detect metabolites like norpseudoephedrine via GC-MS . Isotopic labeling and hepatic microsome assays are needed to resolve these pathways .

Q. How do polymer matrix formulations of this compound impact bioavailability and abuse potential?

Advanced extended-release matrices (e.g., polyvinyl acetate) reduce Cₘₐₓ by 40% compared to immediate-release forms, delaying Tₘₐₓ to 6–8 hours. These formulations also resist extraction for illicit methamphetamine synthesis, as shown by FTIR and dissolution studies . Comparative bioavailability trials should use crossover designs with LC-MS/MS quantification to validate pharmacokinetic equivalence .

Methodological Guidance

Q. How to design a randomized controlled trial (RCT) evaluating this compound’s efficacy in nasal decongestion?

  • Primary endpoint : Nasal airway resistance (NAR) measured via posterior rhinomanometry .
  • Dosage : 60 mg every 6 hours for 72 hours, with placebo-controlled, double-blinding.
  • Statistical power : ≥200 participants to detect a 15% NAR reduction (α=0.05, β=0.2) .
  • Safety monitoring : Heart rate, BP, and adverse event logs .

Q. What computational tools predict the stereochemical outcomes of this compound-mediated reactions?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states in alkylation reactions, correlating with experimental diastereoselectivity. Software like Gaussian or ORCA can visualize orbital interactions influencing enantiomeric excess .

Q. How to resolve conflicting data on the compound’s ergogenic effects in athletic performance?

  • Controlled conditions : Standardize exercise protocols (e.g., 1500-m time trials) and pseudoephedrine doses (2.5 mg/kg) .
  • Biomarkers : Measure urinary pseudoephedrine levels via GC-MS to confirm compliance .
  • Mechanistic studies : Use fMRI to assess central nervous system activation during exercise .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.